6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
Molecular Formula |
C14H12N4S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-cyclopropyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H12N4S/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19) |
InChI Key |
OCXRTTOYQQSUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=S)C3=C(N2)N(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Cyclization
In this method, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide is reacted with urea under reflux conditions to form the pyrimidine ring. The reaction proceeds through a nucleophilic attack by the urea nitrogen on the electrophilic carbon of the pyrazole carboxamide, followed by dehydration. For example, heating at 160°C for 6–8 hours in a high-boiling solvent like diphenyl ether yields the bicyclic intermediate 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . This intermediate is critical for subsequent functionalization.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times and improves yields. A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and potassium tert-butoxide in dioxane, irradiated at 960 W for 2.5–3.5 minutes, achieves rapid cyclization to the pyrimidine core. The microwave method enhances regioselectivity and minimizes side reactions, making it preferable for large-scale synthesis.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 6-position is introduced via cross-coupling reactions , with Suzuki-Miyaura couplings being the most effective.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A ) and cyclopropylboronic acid forms the C–C bond at the 6-position. Optimized conditions use Pd(OAc)₂ (5 mol%), PCy₃ (12 mol%), and K₃PO₄ in a toluene/water mixture at 95°C for 18 hours. This method achieves moderate to high yields (60–75%) and excellent regioselectivity.
Table 1: Reaction Conditions for Cyclopropyl Group Introduction
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Toluene/H₂O | 95°C | 62 | |
| Pd(dppf)Cl₂ | THF/Na₂CO₃ | 65°C | 85 |
Thiol Group Introduction at the 4-Position
The thiol group is introduced via a two-step process: chlorination followed by nucleophilic substitution .
Chlorination of the Pyrimidine Core
Treatment of Intermediate A with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4–6 hours replaces the 4-ketone group with a chloro substituent, yielding 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Excess POCl₃ acts as both a solvent and a reagent, ensuring complete conversion.
Thiolation via Nucleophilic Substitution
The chloro group at position 4 is displaced using hydrogen sulfide (H₂S) or thiourea. For example, refluxing 4-chloro-6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with thiourea in ethanol for 12 hours produces the thiol derivative in 70–80% yield. The reaction mechanism involves SNAr (nucleophilic aromatic substitution), facilitated by the electron-withdrawing nature of the pyrimidine ring.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Step | Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | Microwave | 3 min | 92 | 98 |
| Cyclopropyl Addition | Suzuki Coupling | 18 h | 62 | 95 |
| Thiol Introduction | Thiourea Substitution | 12 h | 78 | 97 |
Microwave-assisted core synthesis outperforms conventional methods in both time and yield. However, the Suzuki coupling step remains a bottleneck due to prolonged reaction times.
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : The use of microwave irradiation minimizes byproducts such as pyrazolo[4,3-d]pyrimidine isomers.
-
Catalyst Loading in Suzuki Couplings : Reducing Pd(OAc)₂ loading to 2 mol% with Ad₂PBu as a ligand maintains efficacy while lowering costs.
-
Thiol Stability : The thiol group is prone to oxidation; thus, reactions are conducted under inert atmospheres, and products are stored with antioxidant additives like BHT .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has a pyrazole ring fused to a pyrimidine ring, with a cyclopropyl group and a phenyl group as substituents, with a thiol group at the 4-position. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological properties, making this compound of interest in medicinal chemistry and drug development.
Applications
6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several applications:
- Medicinal Chemistry The compound is a promising candidate for pharmacological investigation due to its various biological activities.
- Drug Development The compound's ability to act as a kinase inhibitor while maintaining favorable pharmacokinetic properties makes it unique among its analogs.
- Synthetic Organic Chemistry The compound is versatile.
Interaction Studies
Interaction studies have focused on understanding how 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol interacts with biological targets:
These studies are essential for elucidating the mechanism of action and optimizing the compound's efficacy.
Analogues
Several compounds share structural similarities with 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Contains hydroxyl and styryl groups | Kinase inhibitor |
| 1-(4-Ethoxyphenyl)-pyrazolo[3,4-d]pyrimidine | Ethoxy substitution | Antimicrobial/Antiviral |
| Thieno[3,4-d]pyrimidines | Similar core structure with sulfur atoms | Different properties |
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2/cyclin A2 complex .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues: Substituent Effects on Activity
A key structural analogue, 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (compound 9, ), differs only in the substituent at the 6-position (methyl vs. cyclopropyl). The cyclopropyl group in the 4c compound likely enhances hydrophobic interactions with the Fyn kinase ATP-binding pocket, improving potency compared to the methyl group.
Table 2: EC₅₀ Values of the 4c Compound (µM)
| Cell Line | 24 h | 48 h | 72 h |
|---|---|---|---|
| Jurkat (T-ALL) | 4.0 | 4.0 | 4.0 |
| Jurl-MK1 (CML) | >15 | 2.5 | 2.5 |
| NB-4 (AML) | >15 | 7.2 | 5.9 |
| NALM-6 (B-ALL) | >15 | >15 | >15 |
In contrast, the 6-methyl analogue (compound 9) lacks reported activity data, limiting direct comparison. However, the 4c compound’s cyclopropyl group likely contributes to its superior Fyn inhibition (IC₅₀ = 0.07 µM) compared to broader kinase inhibitors like dasatinib, which targets ABL1 and multiple SFKs .
Mechanism-Specific Comparisons
- Apoptosis Induction : The 4c compound induces apoptosis in Jurkat (34% at 24 h), Derl-2 (40%), Derl-7 (23%), and Jurl-MK1 (18%) cells at low micromolar concentrations (1–4 µM) .
- Cell Cycle Arrest : G0/G1 phase arrest is prominent in lymphoid lines (Jurkat, Derl-2/7), while myeloid lines (Jurl-MK1) show S-phase arrest .
- Fyn Specificity : Unlike multi-kinase inhibitors (e.g., dasatinib), the 4c compound’s selectivity for Fyn reduces off-target effects, a critical advantage in minimizing toxicity .
Comparison with Non-Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Dasatinib , a clinically approved SFK/ABL1 inhibitor, shows overlapping targets with the 4c compound but lacks Fyn-specificity. While dasatinib inhibits Fyn phosphorylation, its broader target profile increases susceptibility to resistance mechanisms (e.g., BCR-ABL mutations) . The 4c compound’s focused mechanism may circumvent such limitations, though clinical validation is pending.
Biological Activity
6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is characterized by diverse pharmacological properties.
The primary biological activity of 6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is attributed to its ability to inhibit specific kinases involved in cell cycle regulation and signal transduction. Notably, it targets cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), both of which are crucial for cellular proliferation and survival in cancer cells. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that 6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These findings indicate that the compound possesses potent anti-proliferative properties and may serve as a lead compound in the development of new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is often influenced by their structural features. The presence of the cyclopropyl and phenyl groups in 6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol enhances its potency and selectivity as a kinase inhibitor. Comparative studies with other similar compounds have shown that modifications in these groups can significantly alter the biological efficacy .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of 6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study concluded that this compound could be a potential therapeutic agent for breast cancer treatment .
Case Study 2: Inhibition of Kinases
Another investigation focused on the inhibition profile of this compound against various kinases. The results indicated that it selectively inhibited CDK2 and EGFR-TK with IC50 values of 50 nM and 100 nM, respectively. This selective inhibition suggests that 6-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol could be developed into a targeted therapy with reduced side effects compared to conventional chemotherapeutics .
Q & A
Q. What are the common synthetic routes for 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, and what are the critical reaction conditions to consider?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with cyclocondensation reactions to form the pyrazolo[3,4-d]pyrimidine core. For example, one-pot multi-component reactions using substituted phenylhydrazines and thiourea derivatives under reflux conditions in solvents like acetonitrile or THF are common . Critical conditions include:
- Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the C-4 position .
- Purification : Recrystallization from ethanol or acetonitrile is essential to isolate the thiol derivative with high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- IR spectroscopy : Confirms the presence of the thiol (-SH) group via a broad absorption band near 2550–2600 cm⁻¹ and the pyrimidine ring vibrations at 1600–1650 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and aromatic protons from the phenyl group (δ 7.2–7.8 ppm). The C-4 thiol carbon appears at δ 165–170 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazolo[3,4-d]pyrimidine scaffold .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions on the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Electrophilic substitutions (e.g., bromination, cyanation) predominantly occur at the C-3 position due to electron-rich regions in the pyrimidine ring. To optimize regioselectivity:
- Directing groups : Use protecting groups (e.g., tosyl) on the thiol (-SH) to block unwanted reactivity at C-4 .
- Reagent choice : Bromine in acetic acid selectively targets C-3, as demonstrated in the synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (C-3 substitution), while higher temperatures may lead to rearrangements .
Q. What strategies can be employed to resolve contradictions in spectral data interpretation for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Resolves tautomeric equilibria (e.g., thiol ↔ thione) by observing shifts in proton signals at different temperatures .
- Deuteration studies : Exchangeable protons (e.g., -SH) disappear in D₂O, clarifying ambiguous peaks .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data .
Q. What are the key considerations in designing a multi-step synthesis pathway for introducing cyclopropyl and thiol groups into the pyrazolo[3,4-d]pyrimidine scaffold?
- Methodological Answer : Sequential functionalization is critical:
- Cyclopropyl introduction : Use cyclopropylboronic acids in Suzuki-Miyaura cross-coupling reactions with halogenated precursors (e.g., 6-chloro derivatives). Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 90°C yield ~75% coupling efficiency .
- Thiol group installation : Post-functionalization via nucleophilic displacement of a 4-chloro intermediate with thiourea in ethanol under reflux .
- Protection-deprotection : Protect the thiol group as a disulfide during cyclopropane introduction to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
